![molecular formula C23H26F3N3O3 B3039191 2-(4-methoxyphenyl)-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B3039191.png)

2-(4-methoxyphenyl)-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide

Descripción general

Descripción

ZINC40099027 is a specific focal adhesion kinase activator that promotes murine mucosal wound closure after ischemic or nonsteroidal anti-inflammatory drug-induced injury . This compound has shown significant potential in promoting wound healing and tissue regeneration by activating focal adhesion kinase, a key player in cell migration and adhesion processes .

Aplicaciones Científicas De Investigación

ZINC40099027 has a wide range of scientific research applications:

Métodos De Preparación

The synthesis of ZINC40099027 involves the following steps:

Starting Materials: The synthesis begins with 2-(4-methoxyphenyl)-N-(2-morpholino-5-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide.

Reaction Conditions: The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired compound.

Industrial Production:

Análisis De Reacciones Químicas

ZINC40099027 undergoes several types of chemical reactions:

Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms.

Substitution: Substitution reactions involve the replacement of one functional group with another.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts . The major products formed from these reactions depend on the specific reagents and conditions used .

Mecanismo De Acción

ZINC40099027 exerts its effects by activating focal adhesion kinase. The activation of focal adhesion kinase leads to the phosphorylation of downstream targets such as paxillin and extracellular signal-regulated kinase 1/2 . This activation promotes focal adhesion turnover and cell migration, which are essential for wound healing and tissue regeneration . The compound interacts directly with the focal adhesion kinase kinase domain, increasing its enzymatic activity and promoting the phosphorylation of key substrates .

Comparación Con Compuestos Similares

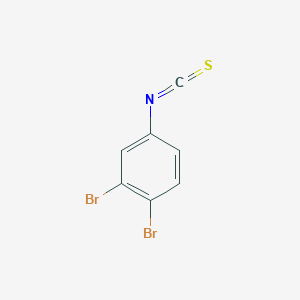

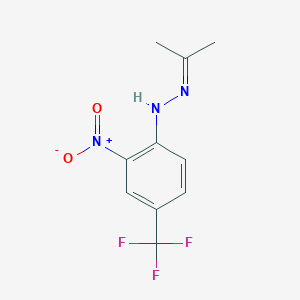

ZINC40099027 is unique in its ability to specifically activate focal adhesion kinase and promote wound healing. Similar compounds include:

These compounds differ from ZINC40099027 in their mechanisms of action and effects on cell migration and wound healing .

Propiedades

IUPAC Name |

2-(4-methoxyphenyl)-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26F3N3O3/c1-31-18-7-4-16(5-8-18)20-3-2-10-29(20)22(30)27-19-15-17(23(24,25)26)6-9-21(19)28-11-13-32-14-12-28/h4-9,15,20H,2-3,10-14H2,1H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOEURIVQRFKTCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCCN2C(=O)NC3=C(C=CC(=C3)C(F)(F)F)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: ZINC40099027 (hereafter referred to as ZN27) directly interacts with Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, leading to its activation. [, ] This interaction is thought to be allosteric and enhances the catalytic activity of FAK's kinase domain, increasing its maximal activity (Vmax) for ATP. [] The activation of FAK subsequently triggers downstream signaling pathways, notably ERK1/2, which play a crucial role in promoting cell migration and ultimately wound healing. [, ]

ANone: Research indicates that ZN27 stimulates FAK phosphorylation even when common FAK-inactivating phosphatases are inhibited. [] Furthermore, in vitro kinase assays utilizing purified FAK (both full-length and kinase domain) demonstrate direct activation by ZN27. [] These findings, combined with the observation that ZN27 can overcome the inhibitory effects of the ATP-competitive FAK inhibitor PF573228, strongly suggest direct interaction and activation of FAK by ZN27. []

ANone: Given its ability to accelerate wound healing through FAK activation, ZN27 holds promise for treating conditions characterized by mucosal injury. Studies show its efficacy in promoting wound closure in both in vitro human intestinal epithelial models and in vivo murine models of gastric ulcers. [, ] Furthermore, ZN27 demonstrated efficacy in a rat model of distraction osteogenesis, highlighting its potential in bone regeneration. [] These findings suggest that ZN27-derived compounds could be developed for treating gastrointestinal ulcers, inflammatory bowel disease, and even facilitating bone repair.

ANone: Yes, research demonstrates that ZN27 can effectively reduce gastric injury in a mouse model of aspirin-associated gastric injury, even when administered after the initial injury onset. [] This suggests therapeutic potential not only for preventing but also for treating existing mucosal damage.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[(2,5-Dimethoxyphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B3039114.png)

![6-bromo-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B3039131.png)